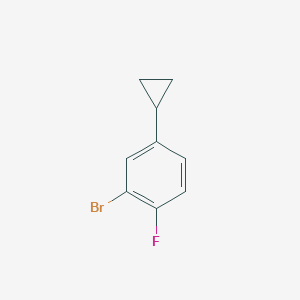

6-Fluoro-3-cyclopropylbromobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

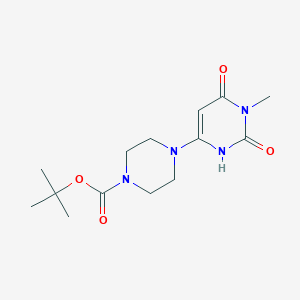

Molecular Structure Analysis

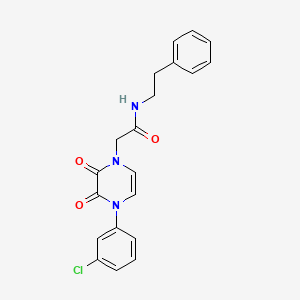

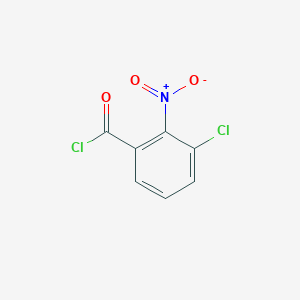

The molecular structure of 6-Fluoro-3-cyclopropylbromobenzene consists of a bromobenzene core with a fluorine atom at the 6th position and a cyclopropyl group at the 3rd position . The exact structural details, including bond lengths and angles, would require advanced computational chemistry techniques or experimental methods like X-ray crystallography .

Applications De Recherche Scientifique

Fluorinated Compounds as Building Blocks

Fluorinated compounds, including those similar to 6-Fluoro-3-cyclopropylbromobenzene, are highly valued in pharmaceutical and agricultural research due to their unique reactivity and the ability to introduce unprecedented substituent patterns into molecules. For instance, the Diels-Alder reaction between suitably adorned arynes and designed furans can create naphthalene derivatives with novel substituent patterns. These derivatives qualify as essential building blocks for further development in medicinal chemistry and agrichemistry (Masson & Schlosser, 2005).

Enhancing Molecular Interactions

Research on fluorinated benzenes has also delved into understanding their molecular interactions, particularly in forming complexes that influence molecular ordering. For example, studies have investigated the statistical analysis of molecular ordering of smectogenic compounds, revealing the impact of fluorination on translatory and orientational motions (Ojha & Pisipati, 2003). Such insights are critical in designing materials with specific optical or electronic properties.

Role in Synthesis and Catalysis

The catalytic roles of fluorinated compounds in facilitating chemical reactions have been a significant area of research. For example, manganese-catalyzed alkyl fluorination by fluoride ion, in conjunction with oxidation, has shown potential in the selective fluorination of aliphatic C-H bonds. This process represents a more efficient pathway for introducing fluorine atoms into hydrocarbons, highlighting the utility of fluorinated catalysts in organic synthesis (Liu et al., 2012).

Advanced Materials and Luminescence

In materials science, fluorinated compounds have been investigated for their luminescence properties. The enhancement of fluorescence in specific fluorinated systems offers potential applications in sensory devices and imaging technologies. For instance, a study found a new fluorescence enhancement system involving La-Tb-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, which could have applications in rare earth element detection and analysis (Si et al., 2001).

Mécanisme D'action

Propriétés

IUPAC Name |

2-bromo-4-cyclopropyl-1-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXKPISEORGJLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole](/img/structure/B2587390.png)

![4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2587391.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587393.png)

![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2587400.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)

![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)